molecular formula C18H19FN2O2 B7338846 (2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide

Katalognummer: B7338846
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: JBCXNPKKPQPVOH-WBVHZDCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide, also known as FLX475, is a small molecule inhibitor that targets the immune checkpoint protein, CCR4. CCR4 is expressed on regulatory T cells (Tregs) and Th2 cells, which play a role in suppressing the immune system. FLX475 has shown promising results in preclinical studies as a potential immunotherapy for cancer.

Wirkmechanismus

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide targets CCR4, a chemokine receptor that is expressed on Tregs and Th2 cells. By inhibiting CCR4, this compound reduces the suppressive activity of Tregs and enhances the anti-tumor activity of effector T cells. This compound also reduces the recruitment of Th2 cells to the tumor microenvironment, which can promote tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to reduce the number of Tregs in the tumor microenvironment and increase the number of effector T cells. This compound also reduces the expression of immunosuppressive cytokines, such as IL-10 and TGF-β, and increases the expression of pro-inflammatory cytokines, such as IFN-γ and TNF-α. These changes in the immune microenvironment lead to enhanced anti-tumor immunity and reduced tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide is its specificity for CCR4, which reduces the risk of off-target effects. This compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

Future research on (2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Combination therapies with other immunotherapies, such as anti-PD-1 antibodies, to further enhance anti-tumor immunity.
3. Studies to identify biomarkers that can predict response to this compound treatment.
4. Preclinical studies to evaluate the efficacy of this compound in other types of cancer.
5. Studies to understand the mechanisms of resistance to this compound and develop strategies to overcome resistance.
In conclusion, this compound is a promising immunotherapy for cancer that targets the immune checkpoint protein, CCR4. This compound has shown favorable results in preclinical studies and has the potential to enhance anti-tumor immunity and improve survival rates. However, further research is needed to evaluate the safety and efficacy of this compound in humans and to identify strategies to overcome resistance.

Synthesemethoden

The synthesis of (2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide involves several steps, including the reaction of 2,4-dichloropyridine with (R)-glycidyl butyrate to form a chiral epoxide intermediate. This intermediate is then reacted with (R)-4-hydroxy-3-methylbenzylamine to form the chiral amine intermediate. The amine intermediate is then reacted with 3-fluoro-4-methylbenzyl isocyanate to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide has been studied extensively in preclinical models of cancer, including melanoma, lung cancer, and breast cancer. In these models, this compound has been shown to enhance anti-tumor immunity and improve survival rates. This compound has also been shown to synergize with other immunotherapies, such as anti-PD-1 antibodies, to further enhance anti-tumor immunity.

Eigenschaften

IUPAC Name

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-12-2-3-13(10-16(12)19)11-21-18(22)15-6-9-23-17(15)14-4-7-20-8-5-14/h2-5,7-8,10,15,17H,6,9,11H2,1H3,(H,21,22)/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCXNPKKPQPVOH-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2CCOC2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CNC(=O)[C@@H]2CCO[C@H]2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.